
ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is a substituted 1H-indole . Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . A common method for the synthesis of amides, such as this compound, is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives show various chemical reactions. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Mechanism of Action
Target of Action
Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities . For instance, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that they may interfere with viral replication pathways .
Result of Action
Given the broad spectrum of biological activities of indole derivatives, it can be inferred that the compound likely has diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. Its specificity for PKA also reduces the potential for off-target effects. However, this compound has been shown to have some limitations, including poor solubility in water and instability in solution.
Future Directions
There are several future directions for ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate research. One area of interest is the development of more potent and selective inhibitors of PKA. Another area of interest is the identification of novel substrates of PKA and the characterization of their physiological roles. Additionally, this compound may have potential therapeutic applications in various diseases, and further studies are needed to investigate its efficacy and safety in vivo.
Scientific Research Applications
Ethyl 2-(5-isopropyl-2-methyl-1H-indol-3-yl)acetate has been widely used in scientific research to study the role of PKA in various cellular processes. It has been shown to inhibit PKA-mediated phosphorylation of several substrates, including ion channels, transcription factors, and cytoskeletal proteins. This compound has been used to investigate the role of PKA in cancer cell proliferation, apoptosis, and migration. It has also been used to study the effects of PKA on synaptic plasticity and memory formation in the brain.
properties
IUPAC Name |
ethyl 2-(2-methyl-5-propan-2-yl-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-19-16(18)9-13-11(4)17-15-7-6-12(10(2)3)8-14(13)15/h6-8,10,17H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUITOLAXDUGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



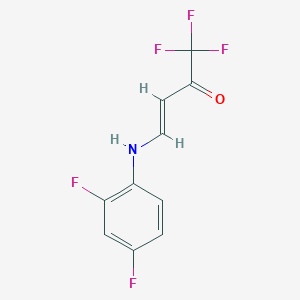
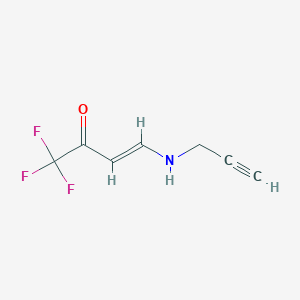
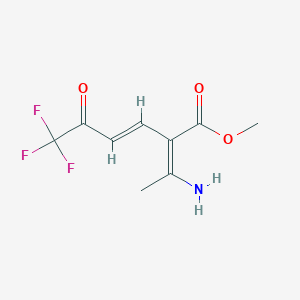
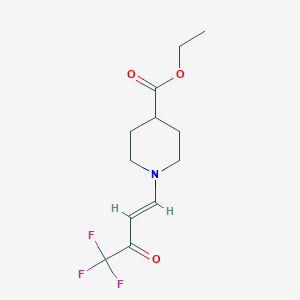
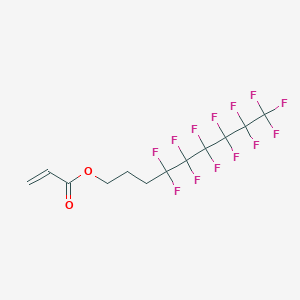
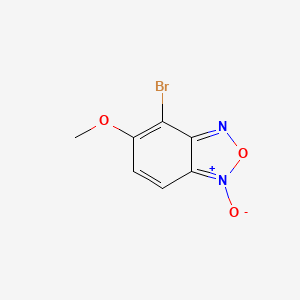


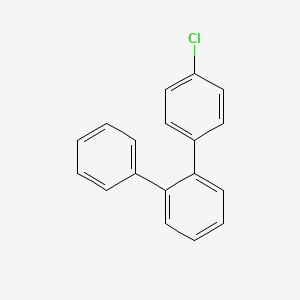
![5-Nitro-2-[4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3040565.png)
![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)
![N1-(4-fluorophenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040571.png)